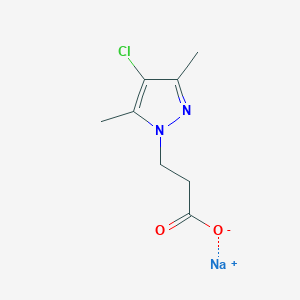

sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Description

Sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C8H10ClN2NaO2 and a molecular weight of 224.62 g/mol. This compound is characterized by a pyrazole ring substituted with chlorine and methyl groups, making it a valuable research chemical in various scientific fields.

Properties

IUPAC Name |

sodium;3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2.Na/c1-5-8(9)6(2)11(10-5)4-3-7(12)13;/h3-4H2,1-2H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDBRTHUHBUXHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)[O-])C)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Precursors

The foundational step involves the alkylation of 4-chloro-3,5-dimethyl-1H-pyrazole with a propanoic acid derivative. A widely cited method involves reacting the pyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This yields the ester intermediate, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate ethyl ester. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Reaction Conditions:

Saponification of the Ester Intermediate

The ethyl ester is hydrolyzed to the free acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). This step is performed in a methanol-water mixture under reflux, achieving near-quantitative conversion.

$$

\text{3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate ethyl ester} + \text{NaOH} \rightarrow \text{3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid} + \text{Ethanol}

$$

Salt Formation with Sodium

The propanoic acid is neutralized with a stoichiometric amount of sodium bicarbonate (NaHCO₃) or sodium hydroxide in an ethanol-water solvent system. The sodium salt precipitates upon cooling and is isolated via filtration.

$$

\text{3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid} + \text{NaOH} \rightarrow \text{Sodium 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate} + \text{H₂O}

$$

Key Parameters for Salt Formation:

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 25–40°C

- pH: 7.5–8.5 (monitored potentiometrically)

Process Optimization Strategies

Solvent Selection and Recycling

The use of DMF in alkylation necessitates post-reaction distillation for recovery, reducing environmental impact. Alternative solvents like acetonitrile offer comparable yields with easier recycling.

Catalytic Efficiency

Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) enhances reaction rates due to higher basicity, though cost considerations may limit industrial adoption.

Crystallization and Polymorph Control

The sodium salt’s crystallinity impacts bioavailability and stability. Patent data highlights the isolation of Form-T15-3 via antisolvent crystallization using ethyl acetate, yielding a thermodynamically stable monoclinic phase.

Analytical Characterization

Spectroscopic Methods

Thermal Analysis

X-ray Diffraction (XRD)

Form-T15-3 exhibits characteristic peaks at 2θ = 6.2°, 10.7°, and 16.5°, confirming a defined crystalline structure.

Applications and Industrial Implications

The compound’s primary application lies in synthesizing kinase inhibitors and anti-inflammatory agents. Its disodium analog, detailed in patent US20220033358A1, demonstrates enhanced aqueous solubility, making it preferable for injectable formulations.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate serves as a crucial building block for synthesizing more complex molecules. It is used in studying reaction mechanisms and developing new synthetic methodologies. The compound's unique substituents allow researchers to explore various chemical reactions and pathways.

Biology

In biological research, this compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. It can modulate the activity of specific enzymes due to its structural properties, making it valuable for studying metabolic pathways and cellular processes.

Medicine

Research into the therapeutic properties of this compound has indicated potential applications in treating inflammatory conditions and infections. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory activities, warranting further investigation into its efficacy as a drug candidate .

Industrial Applications

This compound is also used in the agrochemical industry for developing herbicides and pesticides due to its ability to interact with biological targets in plants and pests. Its versatility makes it an attractive option for formulating new agricultural chemicals that are effective yet environmentally friendly.

Mechanism of Action

The mechanism of action of sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activities. The chlorine and methyl groups influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

3,5-dimethyl-1H-pyrazole: Lacks the chlorine substituent, resulting in different chemical properties.

4-chloro-1H-pyrazole: Lacks the methyl groups, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the combination of chlorine and methyl substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Chemical Formula : C8H10ClN2NaO2

- Molecular Weight : 216.62 g/mol

- CAS Number : 19616377

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with propanoic acid derivatives under controlled conditions. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Antioxidant Properties

Research has demonstrated that compounds related to this compound exhibit significant antioxidant activities. A study indicated that derivatives of pyrazole showed varying degrees of free radical scavenging ability, with some compounds achieving over 90% inhibition of oxidative stress markers in vitro .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In animal models, it was observed to reduce the levels of pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways. This finding aligns with the broader class of pyrazole derivatives known for their anti-inflammatory properties .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been noted to inhibit cell proliferation in various cancer types, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antioxidant Activity Assessment

A comparative study on the antioxidant activities of pyrazole derivatives found that this compound exhibited a notable IC50 value (the concentration required to inhibit 50% of the free radicals), demonstrating its efficacy as an antioxidant agent .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Standard Antioxidant (Trolox) | 15.0 |

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled experiment using mouse models of inflammation, this compound was administered at varying doses. The results indicated a dose-dependent reduction in paw edema and inflammatory cytokine levels:

| Dose (mg/kg) | Paw Edema Reduction (%) | Cytokine Level Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 40 |

| 50 | 70 | 60 |

Q & A

Basic Question: What are the common synthetic routes for preparing sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often functionalized at the 1-position using acrylate esters or halogenated propanoic acid precursors. A Michael addition reaction with acrylamide or similar reagents can introduce the propanoate side chain, followed by saponification to generate the sodium salt . Purification methods include:

- Column chromatography (e.g., ethyl acetate/hexane mixtures) to isolate intermediates .

- Recrystallization from solvents like 2-propanol or methanol to improve crystallinity and purity .

- Vacuum drying to remove residual solvents and ensure anhydrous conditions for salt formation .

Basic Question: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray crystallography : Use SHELXTL or SHELXL for structure refinement, especially to resolve bond angles and confirm the pyrazole-propanoate linkage. Hydrogen atoms can be placed geometrically, and thermal parameters refined using a riding model .

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituent patterns (e.g., methyl groups at pyrazole 3,5-positions and the propanoate chain) .

- Elemental analysis : Validate empirical formulas (e.g., C₈H₁₁ClN₂NaO₂) and detect impurities like unreacted starting materials .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Question: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and selectivity?

Methodological Answer:

- Solvent selection : Dichloromethane or ethanol is preferred for condensation reactions due to their polarity and compatibility with diazomethane or triethylamine .

- Temperature control : Maintain –20 to –15°C during diazomethane reactions to prevent side product formation .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to accelerate nucleophilic substitutions on the pyrazole ring .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .

Advanced Question: How can researchers resolve contradictions between purity claims (e.g., 95% by supplier) and analytical data (e.g., NMR, HPLC)?

Methodological Answer:

- Multi-technique validation : Combine HPLC (reverse-phase C18 columns) with ¹H NMR integration to quantify residual solvents or byproducts .

- Recrystallization optimization : Vary solvent ratios (e.g., methanol/water) to remove persistent impurities detected via LC-MS .

- Thermogravimetric analysis (TGA) : Assess hygroscopicity, as sodium salts may absorb moisture, skewing purity measurements .

- Batch comparison : Cross-check multiple supplier lots using elemental analysis to identify inconsistencies in chlorine or sodium content .

Advanced Question: What computational methods are suitable for studying this compound’s electronic properties or supramolecular interactions?

Methodological Answer:

- Natural Bond Orbital (NBO) analysis : Use Gaussian or ORCA to evaluate hyperconjugation effects in the pyrazole ring and charge distribution in the propanoate group .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the chloro and methyl substituents’ steric effects .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict vibrational modes (IR) and compare with experimental data .

Advanced Question: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

- Disorder in the propanoate chain : Apply SHELXL’s rigid-bond restraint to model anisotropic displacement parameters for oxygen atoms .

- Twinning : Use the TWIN/BASF commands in SHELXL to refine data from twinned crystals, common in sodium salts due to ionic packing .

- Weak diffraction : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve light atoms (e.g., sodium) .

- Hydrogen bonding networks : Analyze Hirshfeld surfaces via CrystalExplorer to map interactions between sodium ions and pyrazole N-atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.